Product packaging for 2-Ethyl-3-methylfumaric acid(Cat. No.:CAS No. 28098-80-8)

2-Ethyl-3-methylfumaric acid

Cat. No.: B14153508
CAS No.: 28098-80-8
M. Wt: 158.15 g/mol
InChI Key: HVZKWAQLXHTHSG-SNAWJCMRSA-N
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Description

2-Ethyl-3-methylfumaric acid is a synthetic fumaric acid ester derivative of interest in immunological and dermatological research. Fumaric acid esters, such as dimethyl fumarate (DMF), are a well-established class of compounds with demonstrated immunomodulatory and anti-inflammatory properties in scientific studies. These compounds are known to activate the Nuclear factor erythroid-derived 2-related factor 2 (Nrf2) antioxidant response pathway, a key regulator of cellular defense against oxidative stress. Furthermore, certain fumarate metabolites are agonists of the hydroxy-carboxylic acid receptor 2 (HCA2), which is implicated in modulating immune cell responses. Researchers are exploring these mechanisms for potential applications in models of autoimmune and inflammatory diseases. DMF and monoethylfumarate salts are, for instance, the active components of approved therapeutics for psoriasis and multiple sclerosis, underscoring the research value of this chemical class. This product is provided for laboratory research purposes only, to facilitate the study of these and other biochemical mechanisms. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B14153508 2-Ethyl-3-methylfumaric acid CAS No. 28098-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28098-80-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-2-ethyl-3-methylbut-2-enedioic acid

InChI

InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+

InChI Key

HVZKWAQLXHTHSG-SNAWJCMRSA-N

Isomeric SMILES

CC/C(=C(/C)\C(=O)O)/C(=O)O

Canonical SMILES

CCC(=C(C)C(=O)O)C(=O)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 3 Methylfumaric Acid

Mechanistic Studies of Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-ethyl-3-methylfumaric acid is a site of high electron density, making it susceptible to attack by electrophiles. savemyexams.com

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions to alkenes, such as this compound, are initiated by the interaction of the electron-rich double bond with an electrophile. savemyexams.com In the case of hydrohalogenation (addition of HX, where X is a halogen), the reaction proceeds through a carbocation intermediate. unizin.org The π electrons of the alkene attack the hydrogen atom of the hydrogen halide, forming a new carbon-hydrogen bond and a carbocation. unizin.org This carbocation is then attacked by the halide ion to form the final product. unizin.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. unizin.org Consequently, the more stable carbocation is formed as the intermediate. unizin.org For this compound, this would influence where the halogen and hydrogen atoms add across the double bond. The reaction with dihalogens (e.g., Br₂) proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Table 1: Electrophilic Addition Reactions

Reactant Reagent Product(s) Mechanism Highlights
This compound HBr 2-Bromo-2-ethyl-3-methylsuccinic acid and/or 3-bromo-2-ethyl-3-methylsuccinic acid Follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. unizin.orglibretexts.org

Nucleophilic Additions (e.g., Michael Additions)

The Michael addition, a type of conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgadichemistry.com Fumaric acid derivatives can act as Michael acceptors. adichemistry.com In the context of this compound, the electron-withdrawing carboxylic acid groups activate the double bond for nucleophilic attack at the β-carbon. adichemistry.com

The reaction is typically base-catalyzed, where the base generates a resonance-stabilized carbanion from the Michael donor. adichemistry.com This carbanion then adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgadichemistry.com The resulting enolate is then protonated to yield the final product. wikipedia.orgadichemistry.com

Table 2: Michael Addition Reaction

Michael Acceptor Michael Donor (Example) Product General Mechanism

Radical Addition Processes

Radical addition reactions to the double bond of this compound can be initiated by radical initiators. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. For instance, radical cyclization reactions can occur where an alkyl radical generated within the same molecule adds to the double bond.

Ester Hydrolysis and Transesterification Pathways of this compound Esters

Esters of this compound can undergo hydrolysis and transesterification, which are fundamental reactions of the ester functional group. chemguide.co.ukwikipedia.org

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemguide.co.uklardbucket.org This reaction can be catalyzed by either acid or base. chemguide.co.uklardbucket.org

Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of Fischer esterification. chemguide.co.uklibretexts.org The ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521). libretexts.orgsavemyexams.com This process yields an alcohol and the salt of the carboxylic acid. libretexts.orgsavemyexams.com

Transesterification is the process of converting one ester into another by reacting the ester with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Table 3: Hydrolysis and Transesterification of a Generic Ester (RCOOR')

Reaction Conditions Products Key Features
Acid-Catalyzed Hydrolysis Dilute acid (e.g., H₂SO₄), heat Carboxylic acid (RCOOH) + Alcohol (R'OH) Reversible reaction. chemguide.co.uksavemyexams.com
Base-Catalyzed Hydrolysis Strong base (e.g., NaOH), heat Carboxylate salt (RCOONa) + Alcohol (R'OH) Irreversible reaction. libretexts.orgsavemyexams.com

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups of this compound are key to its acidic properties and ability to form various derivatives.

Salt Formation and Metal Complexation

As a dicarboxylic acid, this compound can donate its protons to a base to form carboxylate salts. The reaction with a base like sodium hydroxide would lead to the formation of the corresponding disodium (B8443419) salt.

Furthermore, the carboxylate groups can act as ligands, coordinating to metal ions to form metal complexes or coordination polymers. acs.org The geometry and properties of these complexes depend on the metal ion, the stoichiometry, and the reaction conditions. For example, reactions of similar dicarboxylic acids with metal ions have been shown to form a variety of structures, including discrete complexes and extended coordination polymers. acs.org The coordination can involve one or both carboxylate groups, leading to different structural motifs.

Anhydride (B1165640) and Imide Formation

The dicarboxylic acid structure of this compound allows for the formation of cyclic derivatives such as anhydrides and imides through intramolecular cyclization reactions.

Anhydride Formation: The formation of a cyclic anhydride from this compound requires the two carboxylic acid groups to be in a cis configuration. Since fumaric acid derivatives possess a trans configuration, an initial isomerization step to the corresponding maleic acid derivative (2-ethyl-3-methylmaleic acid) is necessary. This isomerization can be achieved through heating or catalytic methods. Once the cis isomer is obtained, intramolecular dehydration can be induced, typically by heating or using a dehydrating agent like acetic anhydride, to yield 2-ethyl-3-methylmaleic anhydride. cymitquimica.comlibretexts.org The reaction of dicarboxylic acids with gentle heating is a common method for synthesizing some cyclic anhydrides. libretexts.org

Isomerization: this compound (trans) is converted to 2-ethyl-3-methylmaleic acid (cis).

Dehydration: The resulting maleic acid derivative undergoes intramolecular condensation to form 2-ethyl-3-methylmaleic anhydride, with the elimination of a water molecule.

Imide Formation: Imides are typically synthesized from the corresponding acid anhydride. 2-Ethyl-3-methylmaleic anhydride can react with ammonia (B1221849) or a primary amine to form an intermediate amic acid. Subsequent heating of the amic acid induces a second intramolecular cyclization via dehydration, yielding the final imide product, 2-ethyl-3-methylmaleimide (or an N-substituted derivative if a primary amine is used). libretexts.orggoogleapis.com This two-step, one-pot synthesis is a standard procedure for imide formation from anhydrides.

Transformation Reactant(s) Key Conditions Product
Anhydride FormationThis compound1. Isomerization (Heat/Catalyst)2. Dehydration (Heat/Dehydrating Agent)2-Ethyl-3-methylmaleic anhydride
Imide Formation2-Ethyl-3-methylmaleic anhydride, Ammonia/Primary AmineHeating2-Ethyl-3-methylmaleimide

Decarboxylation Mechanisms in Substituted Dicarboxylic Acids

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). The facility of this reaction depends heavily on the structure of the carboxylic acid.

For substituted dicarboxylic acids, several mechanisms can lead to decarboxylation. A common and facile pathway exists for β-keto carboxylic acids, which undergo decarboxylation upon mild heating through a cyclic enol intermediate. pearson.comorganicchemistrytutor.com However, this compound is an α,β-unsaturated dicarboxylic acid and lacks the β-carbonyl structure, making it relatively stable to simple thermal decarboxylation.

More specialized methods are required for the decarboxylation of vicinal and unsaturated dicarboxylic acids:

Oxidative Decarboxylation: Vicinal dicarboxylic acids can undergo bis-decarboxylation to form an alkene. redalyc.org A prominent method involves the use of lead tetraacetate (Pb(OAc)₄). The proposed mechanism involves the formation of a lead(IV) dicarboxylate intermediate. This intermediate then fragments, either through a concerted mechanism or a stepwise radical process, to release two molecules of CO₂ and form the C=C double bond. redalyc.org

Radical Decarboxylation: These reactions can occur at very high temperatures or electrochemically. organicchemistrytutor.com Another approach involves the photolytic decomposition of di-t-butyl peresters derived from the dicarboxylic acid, which can proceed under mild conditions. redalyc.org

Catalytic Decarboxylation: In some cases, transition metals can assist in decarboxylation reactions. organicchemistrytutor.com

The direct decarboxylation of this compound to form ethylmethylmaleic acid or other products is not a spontaneous or easily achieved reaction under standard heating conditions due to the stability of the conjugated system. Specific and often harsh conditions, such as those used in oxidative or radical-based methods, are necessary to induce the loss of its carboxyl groups.

Decarboxylation Type Substrate Type Typical Reagents/Conditions Mechanism Highlights
Thermalβ-Keto acids, Malonic acidsMild heating (50-150°C)Involves a cyclic (enol) transition state. pearson.comorganicchemistrytutor.com
OxidativeVicinal dicarboxylic acidsLead tetraacetate (Pb(OAc)₄), KMnO₄Formation of a metal-carboxylate intermediate followed by fragmentation. redalyc.org
RadicalVariousHigh temp, Photolysis of perestersInvolves radical intermediates. organicchemistrytutor.comredalyc.org

Thermal and Photochemical Degradation Pathways

The stability of this compound is largely dictated by its fumaric acid core, which is known for its high thermal stability and limited photoreactivity. creative-proteomics.com

Thermal Degradation: Fumaric acid itself is thermally stable and does not decompose easily at high temperatures. creative-proteomics.com Partial carbonization and formation of maleic anhydride can occur at temperatures around 230°C. nih.gov For this compound, a similar high thermal stability is expected. Decomposition at elevated temperatures would likely involve complex fragmentation processes. Analogous to the pyrolysis of related bicyclic compounds, the bonds beta to the unsaturation are often the weakest and most susceptible to thermal cleavage. sciencemadness.org In aqueous solutions at high temperatures (150-170°C in a sealed vessel), fumaric acid is known to react with water to form DL-malic acid, a potential thermal degradation pathway for its derivatives under hydrothermal conditions. nih.gov

Photochemical Degradation: The trans configuration of the double bond in fumaric acid and its derivatives makes them relatively resistant to direct light-induced changes like photoisomerization. creative-proteomics.com The primary route for photochemical degradation in the environment is not direct photolysis but reaction with photochemically-generated reactive species.

Reaction with Hydroxyl Radicals (•OH): In the atmosphere, vapor-phase this compound would be degraded by reaction with hydroxyl radicals. For the parent fumaric acid, the atmospheric half-life for this reaction is estimated to be about 7 hours. nih.govatamanchemicals.com The radical adds to the double bond, initiating a series of oxidative degradation steps.

Reaction with Ozone (O₃): Ozonolysis is another potential degradation pathway. The reaction of ozone with the carbon-carbon double bond leads to the cleavage of the molecule. This reaction is slower than the reaction with hydroxyl radicals, with an estimated atmospheric half-life of about 6 days for fumaric acid. nih.govatamanchemicals.com

Sonochemical Degradation: In aqueous solutions, high-frequency ultrasound can induce the thermal dissociation of water into H• atoms and •OH radicals. These highly reactive radicals can then attack and degrade dissolved organic compounds like fumaric acid. researchgate.net The degradation follows pseudo-first-order kinetics, and the rate is influenced by factors such as frequency, power, and temperature. researchgate.net

Degradation Pathway Environment Reactive Species/Condition Notes
Thermal DegradationHigh TemperatureHeat (>230°C)Leads to fragmentation and potentially anhydride formation. nih.gov
Hydrothermal DegradationAqueousHeat (150-170°C), WaterPotential formation of the corresponding malic acid derivative. nih.gov
Photochemical (Indirect)AtmosphereHydroxyl Radicals (•OH)Estimated half-life for parent fumaric acid is ~7 hours. nih.govatamanchemicals.com
Photochemical (Indirect)AtmosphereOzone (O₃)Estimated half-life for parent fumaric acid is ~6 days. nih.govatamanchemicals.com
SonochemicalAqueous•OH radicals, H• atomsDegradation induced by acoustic cavitation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methylfumaric Acid and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For 2-Ethyl-3-methylfumaric acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon atoms, confirm stereochemistry, and offer insights into its conformational dynamics.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the methyl group protons, and the two acidic protons of the carboxyl groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the double bond would appear as a singlet, as there are no adjacent protons for coupling. The two carboxylic acid protons would each appear as broad singlets at a characteristic downfield chemical shift, and their signals may be exchangeable with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display seven unique signals, one for each carbon atom in a distinct electronic environment. The carbon atoms of the two carboxylic acid groups (C=O) are expected to resonate at the lowest field (furthest downfield) of the spectrum, typically in the 165-185 ppm range. libretexts.org The two sp²-hybridized carbons of the central double bond would appear in the alkene region (approx. 115-140 ppm). libretexts.org The remaining three signals would correspond to the sp³-hybridized carbons of the ethyl and methyl substituents, appearing at the highest field (furthest upfield). libretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the given functional groups. Actual experimental values may vary based on solvent and concentration. sigmaaldrich.compitt.educarlroth.com

¹H NMR
Protons Predicted δ (ppm) Multiplicity Integration
-CH₂-CH₃ ~ 1.1 Triplet (t) 3H
-CH₃ (on C=C) ~ 2.1 Singlet (s) 3H
-CH₂-CH₃ ~ 2.4 Quartet (q) 2H

¹³C NMR

Carbon Atom Predicted δ (ppm)
-CH₂-C H₃ ~ 13
-C H₃ (on C=C) ~ 15
-C H₂-CH₃ ~ 22
C -CH₃ ~ 130
C -CH₂CH₃ ~ 138
C =O (next to -CH₃) ~ 168

| C =O (next to -Et) | ~ 170 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry. In this compound, a NOESY spectrum could help confirm the (E)-configuration (trans arrangement of the carboxyl groups). One might expect to observe a NOE between the protons of the C3-methyl group and the methylene protons of the C2-ethyl group, as they are on the same side of the molecule.

Table 2: Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY -CH₂ -CH₃ ↔ -CH₂-CH₃ Confirms ethyl group fragment.
HSQC -CH₂ -CH₃ ↔ -C H₂-CH₃ Links protons to their directly attached carbons.
-CH₂-CH₃ ↔ -CH₂-C H₃
-CH₃ (on C=C) ↔ -C H₃ (on C=C)
HMBC -CH₃ (on C=C) ↔ C -CH₃, C -Et, C =O Confirms position of the methyl group and its relation to the backbone. iranchembook.ir
-CH₂ -CH₃ ↔ C -Et, C -CH₃, C =O Confirms position of the ethyl group and its relation to the backbone. iranchembook.ir

| NOESY | -CH₃ (on C=C) ↔ -CH₂ -CH₃ | Provides evidence for the (E)-stereochemistry. |

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes and restricted rotations. nih.gov In this compound, the single bonds between the sp² carbons of the double bond and the sp² carbons of the carboxyl groups have a degree of rotational freedom. Due to potential steric hindrance between the bulky substituents and the carboxyl groups, this rotation may be restricted. acs.org Variable-temperature (VT) NMR studies could reveal if different conformers (rotamers) exist and at what rate they interconvert. nih.gov If the rotation is slow on the NMR timescale at lower temperatures, one might observe broadening or splitting of the signals for the substituents or carboxyl groups. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. unipd.itsisweb.com For this compound (C₇H₁₀O₄), HRMS would be used to confirm its elemental composition by comparing the measured exact mass with the theoretically calculated mass.

Table 3: Calculated Exact Masses for this compound (C₇H₁₀O₄) and its Common Adducts

Ion Species Formula Calculated Exact Mass (Da)
Neutral Molecule [M] C₇H₁₀O₄ 158.05791
Protonated Ion [M+H]⁺ C₇H₁₁O₄⁺ 159.06519
Sodium Adduct [M+Na]⁺ C₇H₁₀O₄Na⁺ 181.04715

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides detailed structural information and confirms the connectivity of the molecule. The fragmentation of dicarboxylic acids often involves characteristic losses of small neutral molecules. whitman.eduresearchgate.net

For this compound, common fragmentation pathways in negative ion mode ([M-H]⁻) would include the loss of water (H₂O) and carbon dioxide (CO₂). In positive ion mode ([M+H]⁺), fragmentation would likely involve similar losses, as well as cleavage of the alkyl side chains. For example, the loss of an ethyl radical (C₂H₅) is a plausible fragmentation pathway. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. miamioh.edu

Table 4: Predicted Key MS/MS Fragmentations for this compound (Precursor Ion: [M-H]⁻, m/z 157.05)

Product Ion (m/z) Neutral Loss Formula of Loss Notes
139.04 H₂O H₂O Common loss from carboxylic acids.
113.05 CO₂ CO₂ Decarboxylation is a characteristic fragmentation. researchgate.net

Ionization Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry techniques are crucial for determining the molecular weight and fragmentation patterns of organic molecules. For a compound like this compound, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) would provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar molecules like dicarboxylic acids. In negative ion mode, this compound (molecular weight: 158.15 g/mol ) would be expected to readily lose a proton to form the [M-H]⁻ ion at an m/z of 157.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 159.1 would be observed. Tandem MS (MS/MS) analysis of the [M-H]⁻ ion would likely show characteristic losses of water (H₂O) and carbon dioxide (CO₂), which are common fragmentation pathways for carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of dicarboxylic acids by GC-MS typically requires derivatization to increase volatility and thermal stability. The most common method is esterification to form, for example, the dimethyl ester. The resulting derivative of this compound would be dimethyl 2-ethyl-3-methylfumarate. The fragmentation of such esters under electron ionization (EI) is predictable. Key fragmentation patterns for dicarboxylic acid esters include cleavage of the C-C bond adjacent to the carbonyl group and loss of the alkoxy group (-OCH₃). nih.gov

A proposed fragmentation pathway for dimethyl 2-ethyl-3-methylfumarate would involve initial α-cleavage, leading to the loss of a methoxy (B1213986) radical (•OCH₃, 31 u) or a methoxycarbonyl radical (•COOCH₃, 59 u). Subsequent fragmentation could involve the loss of the ethyl or methyl groups. The analysis of urinary organic acids by GC-MS often involves identifying various dicarboxylic acids through the mass spectra of their ester derivatives. ebi.ac.uk

TechniqueExpected Ion / FragmentPredicted m/zNotes
ESI-MS (Negative)[M-H]⁻157.1Deprotonated parent molecule.
ESI-MS (Positive)[M+H]⁺159.1Protonated parent molecule.
GC-MS (as Dimethyl Ester)[M]⁺•186.2Molecular ion of dimethyl 2-ethyl-3-methylfumarate.
GC-MS (as Dimethyl Ester)[M-OCH₃]⁺155.1Loss of a methoxy group.
GC-MS (as Dimethyl Ester)[M-COOCH₃]⁺127.1Loss of a methoxycarbonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. The spectra of this compound would be dominated by features characteristic of α,β-unsaturated dicarboxylic acids.

Infrared (IR) Spectroscopy: The IR spectrum of a dicarboxylic acid is highly characteristic. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as centrosymmetric dimers in the solid state. This dimerization has a profound effect on the IR spectrum. The O-H stretching vibration appears as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching vibration for α,β-unsaturated acids is found at approximately 1720-1690 cm⁻¹, often showing the influence of conjugation. libretexts.orgspcmc.ac.in A peak corresponding to the C=C double bond stretch would appear around 1640 cm⁻¹. google.com The spectrum of fumaric acid, for instance, shows a strong C=O stretch around 1700 cm⁻¹ and a C=C stretch near 1630 cm⁻¹. researchgate.net The spectrum would also contain bands from C-O stretching and O-H bending (typically coupled) in the 1440-1210 cm⁻¹ range, along with C-H stretching and bending vibrations from the ethyl and methyl groups. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For centrosymmetric molecules like the hydrogen-bonded dimers of fumaric acid derivatives, vibrations that are Raman active are often IR inactive, and vice versa (Rule of Mutual Exclusion). The C=C stretch in fumaric acid derivatives gives a strong Raman signal, typically around 1650-1640 cm⁻¹. google.com The C=O stretch is also observable, usually at a slightly different frequency than in the IR spectrum. Raman is particularly useful for studying the low-frequency lattice vibrations, which provide insight into the crystal packing and intermolecular forces. nih.govmdpi.com

Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Assignment
O-H stretch~3300-2500 (very broad)WeakHydrogen-bonded carboxylic acid
C-H stretch (alkyl)~2980-2850StrongMethyl and Ethyl groups
C=O stretch~1710-1690 (strong)~1700-1680 (medium)Conjugated carboxylic acid dimer
C=C stretch~1640 (medium)~1650 (strong)Alkene double bond
O-H bend / C-O stretch~1440-1395 / ~1320-1210VariableCoupled modes in the fingerprint region

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, the structures of fumaric acid and its many derivatives have been extensively studied, revealing consistent structural motifs. acs.orgmdpi.com

It is highly probable that this compound would crystallize with its carboxylic acid groups participating in strong O-H···O hydrogen bonds to form centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif. acs.orgmdpi.com This is a common and highly stable arrangement for carboxylic acids in the solid state. The fumaric acid backbone enforces a planar or near-planar geometry for the C=C and C=O bonds. The ethyl and methyl substituents would project from this plane.

Structural FeatureExpected Observation based on Fumaric Acid DerivativesReference
Primary Supramolecular SynthonCentrosymmetric R²₂(8) hydrogen-bonded dimer between carboxylic acid groups. acs.orgmdpi.com
Molecular ConformationThe C(O)-C=C-C(O) backbone is expected to be largely planar. acs.org
Key Intermolecular InteractionsStrong O-H···O hydrogen bonds; C-H···O interactions; van der Waals forces. mdpi.com
Crystal SystemLikely to be a centrosymmetric space group, such as monoclinic (P2₁/c) or triclinic (P-1), which are common for fumaric acid derivatives. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Ethyl 3 Methylfumaric Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-Ethyl-3-methylfumaric acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model and aid in the assignment of experimental spectral bands.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=C 1.34 - -
C-C (ethyl) 1.53 - -
C-C (methyl) 1.51 - -
C-COOH 1.48 - -
O-H 0.97 - -
C=C-C - 122.5 -
C-C-COOH - 118.0 -

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Frequency (cm⁻¹) Description
ν(O-H) 3550 O-H stretching in carboxyl group
ν(C=O) 1720 C=O stretching in carboxyl group
ν(C=C) 1645 C=C stretching of the fumaric acid backbone

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic properties. For this compound, these methods would be used to calculate properties such as ionization potential, electron affinity, and electronic excitation energies with a high degree of confidence. Such calculations are crucial for understanding the molecule's behavior in redox reactions and its response to light.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules over time, including their conformational changes and interactions with other molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.commdpi.com

For this compound, MD simulations would be used to explore its conformational landscape. The ethyl and methyl groups, as well as the two carboxylic acid groups, can rotate, leading to a variety of possible conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.net By simulating a system containing multiple molecules of this compound, or a solution of this compound in a solvent, one can investigate the formation of hydrogen bonds between the carboxylic acid groups, which are known to form dimers in many dicarboxylic acids. nih.gov These simulations can also provide insights into the solvation process and the structure of the solvent around the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. arxiv.org

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. nih.gov By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. arxiv.org These predictions can be used to assign the signals in an experimental NMR spectrum to specific atoms in the molecule, which is a crucial step in structure elucidation. liverpool.ac.uk The accuracy of these predictions can be improved by considering the effects of solvent and molecular dynamics. arxiv.org

As mentioned in section 5.1.1, IR frequencies can be calculated using methods like DFT. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to identify the characteristic vibrational modes of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
C=O (carboxyl) 168-172
C=C (ethyl side) 135-140
C=C (methyl side) 130-135
CH₂ (ethyl) 25-30
CH₃ (ethyl) 12-16

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.comresearchgate.net For this compound, one could computationally investigate various reactions, such as its esterification, decarboxylation, or isomerization.

Biochemical and Enzymatic Aspects of 2 Ethyl 3 Methylfumaric Acid Analogues in Metabolic Systems

Role in Microbial Metabolic Pathways: Investigations into Ethylmalonyl-CoA and Methylaspartate Pathways

Analogues of 2-ethyl-3-methylfumaric acid, particularly mesaconic acid (2-methylfumaric acid), are key intermediates in central carbon metabolism in various microorganisms, bridging distinct metabolic routes such as the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle. rsc.orgfrontiersin.orgoup.com The EMC pathway serves as an anaplerotic sequence to replenish tricarboxylic acid (TCA) cycle intermediates, converting acetyl-CoA into glyoxylate (B1226380) and succinyl-CoA. rsc.orgnih.gov This pathway is crucial for organisms growing on C2 compounds like acetate (B1210297) or on C1 compounds like methanol, where acetyl-CoA is a central metabolite. nih.govresearchgate.net

The methylaspartate pathway, conversely, is a primary route for the fermentation of glutamate (B1630785) in anaerobic bacteria such as Clostridium tetanomorphum. oup.comresearchgate.netnih.gov It facilitates the conversion of glutamate into pyruvate (B1213749) and acetate. oup.com The key link between these pathways is the formation of mesaconate. In the methylaspartate cycle, glutamate is isomerized to (2S,3S)-3-methylaspartate, which is then deaminated to yield mesaconate. frontiersin.orgnih.govfrontiersin.org This mesaconate can then be hydrated to (S)-citramalate. nih.govplos.org In the EMC pathway, mesaconyl-CoA is a central intermediate, which is formed and subsequently hydrated. researchgate.netmdpi.com The presence of these pathways in various bacteria, including pathogenic E. coli strains and haloarchaea, highlights the metabolic significance of substituted fumarates. frontiersin.orgnih.govplos.org

The enzymatic synthesis of substituted fumarate (B1241708) derivatives is primarily catalyzed by ammonia (B1221849) lyases. Specifically, methylaspartate ammonia lyases (MALs) catalyze the reversible deamination of (2S,3S)-threo-3-methylaspartate to form mesaconic acid (2-methylfumaric acid). nih.govunibe.chpolimi.it These enzymes, found in both anaerobic and aerobic bacteria, have garnered significant interest for their biocatalytic potential due to their ability to act on a range of substrates. nih.govpolimi.it

Research has shown that MALs exhibit promiscuity, accepting substrates with larger β-substituents than their native methyl group. nih.gov For instance, the MAL from Carboxydothermus hydrogenoformans (Ch-MAL) can utilize ethylfumarate and propylfumarate as substrates in the ammonia addition reaction. nih.gov Similarly, engineered variants of the MAL from Citrobacter amalonaticus (CtMAL), such as CtMAL-L384A, demonstrate activity on fumarate derivatives with ethyl and propyl groups, expanding their synthetic utility. nih.govresearchgate.net This substrate flexibility is crucial for the enzymatic production of various substituted aspartic acids and, conversely, for the formation of their corresponding substituted fumarate derivatives. nih.govnih.gov

Table 1: Substrate Specificity of Various Methylaspartate Ammonia Lyases (MALs)
Enzyme (Source Organism)Accepted Fumarate Analogue SubstratesReference
Methylaspartate Ammonia Lyase (MAL)Mesaconate (2-methylfumarate) unibe.chpolimi.it
Ch-MAL (Carboxydothermus hydrogenoformans)Fumarate, Mesaconate, Ethylfumarate, Propylfumarate nih.gov
CtMAL (Citrobacter amalonaticus) Wild-TypeMesaconate, Ethylfumarate, Propylfumarate, 2-ethoxyfumarate nih.gov
CtMAL-L384A (Engineered Variant)Fumarate derivatives with various cycloalkyloxy, heteroaryloxy, or alkyloxy substituents researchgate.netnih.gov

The metabolism of substituted fumarates like mesaconic acid involves a dedicated set of enzymes, including hydratases, lyases, and mutases.

Hydratases (Fumarases): These enzymes catalyze the reversible hydration of the double bond in fumarate and its analogues. While classical Class I fumarases like FumA and FumB from E. coli can hydrate (B1144303) mesaconate, they do so with lower efficiency compared to their primary substrate, fumarate. nih.govplos.org However, some pathogenic E. coli strains possess an additional Class I fumarase, designated FumD, which functions as a promiscuous mesaconase/fumarase with a preference for mesaconate. nih.govplos.org In the context of CoA-activated pathways like the EMC and methylaspartate cycles, mesaconyl-CoA hydratase (Mch) catalyzes the hydration of mesaconyl-C1-CoA to β-methylmalyl-CoA. frontiersin.orgresearchgate.net

Lyases: The key lyases in this context are the methylaspartate ammonia lyases (MALs), which belong to the aspartase/fumarase superfamily. polimi.itacs.org They catalyze the elimination of ammonia from a substituted aspartate to form an α,β-unsaturated dicarboxylate. unibe.ch The reaction proceeds via a stabilized carbanion intermediate. nih.gov The superfamily, which also includes fumarase and argininosuccinate (B1211890) lyase, shares a common structural fold and catalytic strategy. acs.org

Mutases: Glutamate mutase is a critical enzyme in the methylaspartate pathway, initiating the catabolism of glutamate. researchgate.netnih.gov It catalyzes the rearrangement of the linear carbon skeleton of (S)-glutamate to the branched-chain structure of (2S,3S)-3-methylaspartate. oup.com This rearrangement is a prerequisite for the subsequent elimination of ammonia by MAL to produce mesaconate. oup.com

Table 2: Key Enzymes in the Metabolism of Mesaconic Acid and its Derivatives
Enzyme ClassSpecific EnzymeReaction CatalyzedMetabolic PathwayReference
MutaseGlutamate Mutase(S)-Glutamate ⇌ (2S,3S)-3-MethylaspartateMethylaspartate Pathway oup.comresearchgate.net
LyaseMethylaspartate Ammonia Lyase (MAL)(2S,3S)-3-Methylaspartate ⇌ Mesaconate + NH₃Methylaspartate Pathway nih.govunibe.ch
HydrataseMesaconase (e.g., FumD)Mesaconate + H₂O ⇌ (S)-CitramalateMethylaspartate Pathway nih.govplos.org
Mesaconyl-CoA Hydratase (Mch)Mesaconyl-CoA + H₂O ⇌ β-Methylmalyl-CoAEthylmalonyl-CoA & Methylaspartate Pathways frontiersin.orgresearchgate.net

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, thereby elucidating reaction mechanisms and biosynthetic origins of metabolites. wikipedia.org This method involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ²H) or a radioisotope into a biological system and then analyzing the distribution of the label in the resulting products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). wikipedia.orgbeilstein-journals.orgsymeres.com

While specific isotopic labeling studies on this compound are not prominently documented, this methodology has been instrumental in deciphering related metabolic networks. For example, steady-state ¹³C labeling experiments were crucial in demonstrating the operation of the ethylmalonyl-CoA pathway for acetyl-CoA assimilation in Methylobacterium extorquens AM1. nih.gov By feeding labeled acetate and analyzing the ¹³C patterns in proteinogenic amino acids, researchers can map the flow of carbon and confirm the activity of specific pathways. nih.gov Such studies can distinguish between alternative routes, like the glyoxylate cycle and the EMC pathway. nih.gov The use of specifically labeled precursors, such as [1,2-¹³C₂]acetate or [2,3-¹³C₂]succinate, allows for the precise tracking of carbon-carbon bond formations and rearrangements, providing deep insights into the biosynthetic logic of complex metabolic systems. beilstein-journals.org

Biosynthetic Pathways to Mesaconic Acid (Methylfumaric Acid) and its Alkyl Derivatives in Diverse Organisms

The primary and most well-characterized biosynthetic route to mesaconic acid is the methylaspartate pathway of glutamate degradation, found in several bacterial species. researchgate.netnih.govfrontiersin.org This pathway begins with the conversion of (S)-glutamate to (2S,3S)-3-methylaspartate, a rearrangement catalyzed by the coenzyme B12-dependent enzyme glutamate mutase. oup.comresearchgate.net The subsequent step involves the elimination of ammonia from 3-methylaspartate, a reaction catalyzed by methylaspartate ammonia lyase (MAL), which yields mesaconic acid. nih.govnih.govfrontiersin.org This pathway has been successfully engineered in E. coli for the high-level biosynthesis of mesaconate from glucose or glutamate. researchgate.net

The biosynthesis of alkyl derivatives of mesaconic acid, such as ethylfumaric acid, is predicated on the substrate promiscuity of the enzymes within these pathways. As noted previously, methylaspartate ammonia lyases from organisms like Carboxydothermus hydrogenoformans are capable of accepting alkylfumarates (e.g., ethylfumarate, propylfumarate) as substrates for amination. nih.gov This suggests that if the corresponding alkyl-substituted aspartate precursors were available, these enzymes could catalyze their deamination to produce the respective alkylfumaric acids. The biosynthesis of these precursors could potentially arise from the action of a promiscuous glutamate mutase on alkyl-substituted glutamate analogues or through other metabolic side-reactions. The formation of various alkylitaconic acids, which are isomers of alkyl-substituted methylfumarates, has been observed in fungi, pointing to the existence of pathways capable of generating such modified dicarboxylic acid skeletons. gla.ac.uk

Mechanistic Enzymology of Reactions Involving α,β-Unsaturated Carboxylates as Substrates or Products

Enzymes that interact with α,β-unsaturated carboxylates, such as this compound and its analogues, employ several distinct catalytic mechanisms. This class of compounds is characterized by an electrophilic double bond conjugated to a carboxylate group, making it susceptible to various enzymatic transformations.

A common mechanism is seen in the aspartase/fumarase superfamily, which includes methylaspartate ammonia lyase (MAL). acs.org The catalytic strategy for these enzymes involves a general base-catalyzed abstraction of a proton from the β-carbon, which is adjacent to the carboxylate group. nih.govacs.org In the case of MAL, a lysine (B10760008) residue (Lys-331 in Ct-MAL) is proposed to abstract the C3 proton of methylaspartate, generating a stabilized enolate anion intermediate. nih.gov This intermediate is coordinated to a divalent metal ion (typically Mg²⁺) in the active site, which aids in stabilizing the negative charge. Subsequent collapse of this intermediate leads to the elimination of ammonia and the formation of the α,β-unsaturated product, mesaconate. nih.gov

Hydration reactions, catalyzed by fumarases and mesaconases, proceed via the addition of a hydroxyl group across the double bond. Class I fumarases utilize a [4Fe-4S] cluster to activate a water molecule for nucleophilic attack on the β-carbon of the substrate. plos.org

Furthermore, the reactivity of α,β-unsaturated carbonyl compounds is influenced by their substitution pattern. Computational studies have shown that alkyl or aryl substituents on the double bond can decrease the reactivity of the electrophilic center, which has implications for how enzymes bind and process these more complex substrates. nih.gov Other enzymatic reactions, such as those catalyzed by carbapenem (B1253116) synthase, involve the formation of an α,β-unsaturated carboxylate as a final step in the biosynthesis of an antibiotic product. nih.gov This highlights the versatility of enzymatic catalysis in both forming and transforming this important functional group.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Ethyl 3 Methylfumaric Acid in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like 2-Ethyl-3-methylfumaric acid. Its versatility allows for various separation modes and detection methods, making it highly suitable for complex sample matrices. researchgate.net Method development in HPLC is a systematic process aimed at achieving optimal separation with high resolution, sensitivity, and efficiency. drawellanalytical.com

The choice of stationary phase is critical for achieving the desired chromatographic separation.

C18 (Octadecylsilane) Phases : C18 columns are the most common stationary phases used in reversed-phase (RP) HPLC. pensoft.net For a polar compound like this compound, a C18 column provides a hydrophobic stationary phase that interacts with the non-polar parts of the molecule. The retention is primarily governed by the hydrophobic interactions between the alkyl groups (ethyl and methyl) of the analyte and the C18 chains on the silica (B1680970) support. By manipulating the mobile phase composition, particularly its polarity and pH, retention and selectivity can be finely tuned. pensoft.netlcms.cz Mixed-mode columns that combine C18 with anion-exchange functionalities can also offer unique selectivity for organic acids. lcms.cz

Chiral Phases : this compound is a geometric isomer (the trans configuration). Its cis isomer is 2-ethyl-3-methylmaleic acid. While this compound itself is not chiral, analytical challenges can arise when it is necessary to separate it from other chiral isomers or when it is derivatized with a chiral reagent. nih.gov In such cases, chiral stationary phases (CSPs) are indispensable. These phases are designed to have specific stereoselective interactions with enantiomers, allowing for their separation. nih.gov For instance, if the compound were esterified with a chiral alcohol, the resulting diastereomeric esters could be separated on a standard silica gel or C18 column; however, direct separation of enantiomers requires a CSP. nih.govsemanticscholar.org

The separation of positional and geometric isomers is a common challenge in chromatography. chromforum.org For fumaric acid derivatives, the rigid double bond fixes the geometry, and RP-HPLC on a C18 column is often sufficient to separate the cis (maleic) and trans (fumaric) forms due to differences in their polarity and shape.

The mobile phase composition is a powerful tool for optimizing HPLC separations. pharmaguru.co For acidic compounds like this compound, controlling the pH of the mobile phase is crucial. chromatographyonline.com Typically, the pH is maintained at least two units below the pKa of the carboxylic acid groups to ensure they remain in their protonated, less polar form, which enhances retention on a reversed-phase column. chromatographyonline.com This is commonly achieved by adding acids like formic acid or phosphoric acid to the aqueous component of the mobile phase. lcms.cz

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred for complex samples. drawellanalytical.commastelf.com It allows for the separation of compounds with a wide range of polarities, improves peak shape, and reduces analysis time. A typical gradient for analyzing this compound would start with a high percentage of aqueous buffer and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol. lcms.cz

Table 1: Example of a Generic HPLC Gradient Program for Organic Acid Analysis

Time (minutes)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)Flow Rate (mL/min)
0.09550.5
10.050500.5
12.05950.5
15.05950.5
15.19550.5
20.09550.5

This table represents a hypothetical gradient program. Actual conditions must be optimized based on the specific column and instrument used.

The choice of detector depends on the physicochemical properties of the analyte and the required sensitivity and selectivity.

UV-Vis Diode Array Detector (DAD) : The conjugated system of the carbon-carbon double bond and the two carboxyl groups in this compound allows it to absorb UV light. Research has indicated a UV absorption maximum for this compound at 202.5 nm. koreascience.kr A UV-Vis or DAD detector set at or near this wavelength would provide good sensitivity. A DAD has the added advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment and compound identification. americanpharmaceuticalreview.com

Refractive Index (RI) Detector : An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. researchgate.net While it can detect virtually any compound, it suffers from low sensitivity and is incompatible with gradient elution, making it less ideal for this application compared to a UV detector. researchgate.net It is typically used for analytes that lack a UV chromophore. researchgate.net

Mass Spectrometric (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. researchgate.netchromatographyonline.com MS detection can confirm the identity of the analyte by providing its molecular weight and fragmentation pattern. For this compound, Electrospray Ionization (ESI) in negative ion mode would be the preferred technique, detecting the deprotonated molecule [M-H]⁻. lcms.cz This method is exceptionally powerful for analyzing the compound in complex biological matrices, as it can distinguish the analyte from co-eluting matrix components based on their mass-to-charge ratio. chromatographyonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a polar, non-volatile carboxylic acid, direct analysis by GC is not feasible due to poor chromatographic performance and potential thermal degradation. sigmaaldrich.com Therefore, a derivatization step is required to convert the acid into a more volatile and thermally stable form. researchgate.netjfda-online.com

Derivatization chemically modifies the analyte to make it suitable for GC analysis. weber.hu The primary goal for carboxylic acids is to block the polar carboxyl groups, thereby increasing volatility and improving peak shape. jfda-online.com

Esterification : This is the most common derivatization method for carboxylic acids. sigmaaldrich.com The two carboxylic acid functional groups of this compound are converted into esters, typically methyl or ethyl esters. This process significantly reduces the polarity and increases the volatility of the molecule. A common and effective reagent for this transformation is Boron Trifluoride (BF₃) in methanol, which catalyzes the formation of fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent. restek.com

Silylation : Another widely used method is silylation, where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS esters are much more volatile and provide excellent chromatographic properties. researchgate.netrestek.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization MethodReagentDerivative FormedKey Advantages
Esterification (Methylation)Boron Trifluoride in Methanol (BF₃-MeOH)Methyl EsterQuantitative reaction, stable derivatives, clean spectra. nih.govsigmaaldrich.com
SilylationBSTFA (with 1% TMCS)Trimethylsilyl (TMS) EsterVersatile, reacts with multiple functional groups, forms volatile derivatives. researchgate.netrestek.com
AlkylationPentafluorobenzyl Bromide (PFBBr)PFB EsterCreates derivatives with high electron-capture response, enhancing sensitivity for certain detectors. researchgate.net

Once derivatized, the volatile ester of this compound can be effectively separated and analyzed using a capillary GC-MS system.

Capillary Column Selection : The choice of capillary column is crucial for achieving good separation. researchgate.net Fused silica capillary columns are the standard. elementlabsolutions.com For the analysis of the esterified derivatives, a non-polar or mid-polarity stationary phase is generally recommended. A common choice would be a column coated with a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms). These columns separate compounds primarily based on their boiling points and provide excellent resolution and peak shape for a wide range of analytes. researchgate.net

GC-MS Method Parameters : A typical GC method involves a temperature program where the column oven temperature is gradually increased to elute compounds over time. The carrier gas is usually helium, and the mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be used for structural elucidation and library matching. lcms.cz

Table 3: Example of a Generic GC-MS Method for Derivatized Organic Acids

ParameterCondition
Column5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium, constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1)
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-500

This table provides a typical starting point for method development. The parameters, especially the oven temperature program, should be optimized for the specific derivatives being analyzed.

Mass Spectral Libraries and Fragmentation Pattern Analysis for Identification

Mass spectrometry (MS) is a powerful tool for the identification of chemical compounds. The process involves ionizing the target molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern, which is the unique set of fragment ions produced from the parent ion, serves as a molecular fingerprint.

The analysis of fragmentation patterns is crucial for distinguishing between isomers, which have the same molecular formula but different structural arrangements. chemguide.co.uk By carefully examining the m/z values and relative abundances of the fragment ions, researchers can deduce the structure of the parent molecule. For example, the fragmentation of 2-methylbutane, an isomer of pentane, produces a distinct pattern due to the formation of more stable secondary carbocations. chemguide.co.uk

Rigorous Analytical Method Validation for Research Applications

To ensure the reliability and accuracy of research data, the analytical methods used must be rigorously validated. europa.euich.orgms-editions.cl Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The key parameters that are evaluated during method validation are specificity, selectivity, linearity, dynamic range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). europa.euich.orgms-editions.cl

Evaluation of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Selectivity refers to the ability of the method to distinguish the analyte from other substances in the sample. researchgate.netresearchgate.net In the context of analyzing this compound in complex biological or environmental samples, demonstrating selectivity is crucial to avoid interference from other organic acids or matrix components. scielo.brmdpi.com This can be achieved by analyzing blank matrix samples and samples spiked with the analyte and potential interferents. ich.org Techniques like gas chromatography (GC) with pH-adjusted stationary phases can offer enhanced selectivity for organic acids. researchgate.net

Determination of Linearity and Dynamic Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. npra.gov.my The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. npra.gov.my To determine linearity, a series of standard solutions of this compound at different concentrations are analyzed. ich.org The results are then plotted to generate a calibration curve, and the linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1. mdpi.com For assays, the range is typically 80% to 120% of the test concentration. europa.eunpra.gov.my

Validation ParameterTypical Requirement
Linearity (R²) > 0.99 mdpi.com
Assay Range 80-120% of test concentration europa.eunpra.gov.my

Assessment of Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. mdpi.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.comscielo.br Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

ParameterTypical Acceptance Criteria
Accuracy (Recovery) 92% - 112% mdpi.com
Precision (CV/RSD) < 15% mdpi.comscielo.br

Calculation of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com These values are crucial for determining the sensitivity of the analytical method.

LOD and LOQ can be estimated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following formulas: sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The standard deviation of the response can be determined from the standard deviation of blank measurements or from the standard error of the y-intercept of the regression line of the calibration curve. sepscience.com

ParameterFormula
LOD 3.3 * (σ / S) sepscience.com
LOQ 10 * (σ / S) sepscience.com

Robustness Testing and Method Transferability Studies for Inter-Laboratory Consistency

The reliability and consistency of an analytical method are paramount in research, ensuring that results are reproducible and comparable across different settings. For the quantification of this compound, establishing a method's robustness and ensuring its successful transfer between laboratories are critical steps in the validation lifecycle. These processes demonstrate that the method is fit for its intended purpose and can be reliably executed by different analysts in different locations.

Robustness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This testing provides an indication of the method's reliability during normal usage and is a key component of the validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.org For a quantitative method for this compound, a robustness study is designed to identify the method parameters that are most likely to influence the results and to define acceptable operational ranges for them.

A hypothetical robustness study for the analysis of this compound was conducted using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The nominal chromatographic conditions are detailed below:

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 2.8) in a 30:70 v/v ratio

Flow Rate: 1.0 mL/min

Column Temperature: 35°C

Detection: UV at 210 nm

Analyte Concentration: 50 µg/mL

In the study, several key parameters were intentionally varied to assess their impact on critical analytical responses, namely the retention time (tR), the resolution (Rs) between this compound and its potential geometric isomer impurity (2-Ethyl-3-methylmaleic acid), and the quantified concentration. A fractional factorial experimental design was employed to evaluate the effects of these variations efficiently.

The parameters and their deliberate variations were:

Mobile Phase pH: ± 0.2

Acetonitrile Percentage: ± 2%

Column Temperature: ± 5°C

Flow Rate: ± 0.1 mL/min

The results of this hypothetical study are summarized in the interactive data table below.

Table 1: Hypothetical Robustness Study Results for the HPLC Analysis of this compound

From the data, it is evident that the mobile phase pH had the most significant impact on the resolution between this compound and its isomer. At pH 3.0, the resolution dropped below the commonly accepted value of 2.0, indicating that control of mobile phase pH is critical for this method. The flow rate and percentage of acetonitrile had a predictable influence on retention time, but a less pronounced effect on resolution. The quantified concentration remained consistent across all variations, demonstrating the method's robustness in providing accurate quantitative results despite minor procedural changes.

Method Transferability Studies

Method transfer is the documented process that qualifies a laboratory (the receiving unit) to use an analytical test procedure that originated in another laboratory (the transferring unit). Successful transfer ensures that the receiving lab can obtain results that are comparable to those from the transferring lab. The data generated during robustness testing is fundamental to this process.

For the analytical method for this compound, the transfer process would involve the following key stages:

Development of a Method Transfer Protocol: A comprehensive document is created, detailing the analytical procedure, validation reports, and the robustness findings. It specifies the scope, objectives, and pre-defined acceptance criteria for the transfer.

Definition of Critical Parameters and System Suitability Tests (SSTs): The robustness study identified mobile phase pH as a critical parameter. Therefore, the Standard Operating Procedure (SOP) for the method must explicitly state the need for precise pH preparation and measurement. System Suitability Tests are established based on this knowledge to ensure the chromatographic system is performing adequately before any samples are analyzed.

A typical SST protocol for the transfer of this method is outlined in the table below.

Table 2: System Suitability Test (SST) Criteria for Method Transfer

Comparative Testing: Both the transferring and receiving laboratories analyze the same batch of research samples. The results are then statistically compared. The acceptance criteria for this comparison are pre-defined in the method transfer protocol and typically involve evaluating the mean values, standard deviations, and equivalence of the data sets.

By performing rigorous robustness testing, critical method parameters are identified and controlled. This knowledge is then used to establish meaningful system suitability criteria, which are the cornerstone of a successful method transfer. This structured approach ensures that the analytical method for this compound can be confidently deployed across multiple laboratories, yielding consistent and reliable data essential for advancing research.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Ethyl-3-methylfumaric acid in laboratory settings?

  • Methodology : Synthesis typically involves multi-component reactions or esterification processes. For example, analogous fumaric acid derivatives are synthesized using Meldrum’s acid and aryl glycerol aldehydes in methanol, followed by intramolecular cyclization under reflux conditions . Characterization of intermediates and final products is critical, employing techniques like 1H^1H-NMR, 13C^{13}C-NMR, and HRMS (High-Resolution Mass Spectrometry) to confirm structural integrity .

Q. How is this compound characterized to verify its purity and structural identity?

  • Methodology : Use a combination of spectroscopic and chromatographic methods:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to identify proton and carbon environments; IR spectroscopy to detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to reference standards .

Q. What are the standard analytical techniques for quantifying this compound in complex matrices?

  • Methodology : Employ reverse-phase HPLC with UV detection (e.g., 210–240 nm for carboxylic acids) or LC-MS for higher sensitivity. Calibration curves using certified reference materials are essential. For biological samples, solid-phase extraction (SPE) may precede analysis to reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Comparative Analysis : Cross-validate results with alternative techniques (e.g., X-ray crystallography for unambiguous structural confirmation).
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR or IR spectra and compare with experimental data .
  • Replication : Repeat experiments under controlled conditions to rule out artifacts .

Q. What experimental design principles optimize the reaction yield of this compound synthesis?

  • Methodology : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

FactorLevel 1Level 2Level 3
Temperature (°C)80100120
SolventMeOHEtOHTHF
Response surface methodology (RSM) can model interactions and identify optimal conditions .

Q. How do stereochemical variations in fumaric acid derivatives affect their biological activity?

  • Methodology :

  • Enantioselective Synthesis : Use chiral catalysts or resolving agents to isolate stereoisomers.
  • Bioassays : Test isomers in cell-based models (e.g., anti-inflammatory assays using RAW 264.7 macrophages) to correlate structure-activity relationships (SAR). Statistical tools like ANOVA assess significance of activity differences .

Q. What strategies mitigate batch-to-batch variability in this compound production?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR probes) to track reaction progress.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability through supplier audits .

Data Analysis & Interpretation

Q. How should researchers statistically analyze discrepancies in biological activity data for this compound?

  • Methodology :

  • Hypothesis Testing : Use t-tests or Mann-Whitney U tests for non-parametric data.
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables (e.g., cell line variability) .

Q. What are best practices for visualizing spectroscopic and chromatographic data in publications?

  • Methodology :

  • Spectra : Label peaks with chemical shifts/assignments; use stacked plots for comparative analysis.
  • Chromatograms : Include retention times, baseline resolution criteria, and integration values. Tools like Python’s Matplotlib or Seaborn ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.